Biological Activity and Pharmacological Utility of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Technical Guide
Biological Activity and Pharmacological Utility of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Technical Guide
Executive Summary
In modern medicinal chemistry, the discovery of novel therapeutics often relies on "privileged scaffolds"—molecular frameworks that provide optimal conformational geometry and physicochemical properties for target engagement. 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (1-CFPMP, CAS: 1240565-18-7) represents a highly specialized, dual-purpose pharmacophore. While simple benzylpiperazines are classically known as monoamine transporter ligands, the specific di-halogenated substitution pattern of 1-CFPMP shifts its utility. Today, it is most prominently recognized as the critical pro-pharmacophore and structural backbone for cardiac myosin activators , most notably the clinical-stage drug Omecamtiv mecarbil[1].
This whitepaper provides an in-depth analysis of the structural pharmacology of 1-CFPMP, its translation into biologically active allosteric modulators, and the self-validating experimental workflows required to synthesize and evaluate its derivatives.
Structural Pharmacology & Mechanistic Rationale
The biological utility of 1-CFPMP is dictated by the precise stereoelectronic effects of its functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern was selected over thousands of other benzylpiperazines.
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The Piperazine Core: With a pKa of approximately 9.8, the piperazine ring is protonated at physiological pH, enhancing aqueous solubility. Structurally, it acts as a rigid, conformationally constrained spacer that optimally positions the lipophilic benzyl group into deep hydrophobic receptor pockets[2].
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The 2-Fluoro Substitution: The ortho-fluorine atom serves two critical functions. First, it sterically forces the aromatic ring out of coplanarity with the piperazine moiety, locking the molecule into a specific dihedral angle required for target binding. Second, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the vulnerable ortho position, dramatically increasing the scaffold's half-life[1].
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The 3-Chloro Substitution: The meta-chlorine atom acts as a lipophilic anchor for receptor binding. More importantly from a synthetic perspective, it serves as a highly specific electrophilic handle for late-stage transition-metal catalyzed C-N cross-coupling, allowing the scaffold to be converted into complex urea derivatives[3].
Biological Activity: From Scaffold to Allosteric Modulator
While the unmodified 1-CFPMP scaffold possesses baseline affinity for central nervous system targets, its true biological potential is unlocked when the 3-chloro group is converted into a urea linkage to form Omecamtiv mecarbil.
Mechanism of Cardiac Myosin Activation
The active 1-CFPMP derivative acts as a direct, allosteric activator of the cardiac myosin S1 domain[4]. Unlike traditional calcitropes (which increase intracellular calcium and oxygen demand, leading to cardiotoxicity), this derivative operates via a calcium-independent mechanism[5]:
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It binds to an allosteric pocket on myosin, stabilizing the pre-powerstroke state [6].
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It accelerates the rate-limiting step of the mechanochemical cycle: actin-dependent phosphate (Pi) release[7].
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This increases the transition rate from the weakly actin-bound state to the strongly actin-bound state, effectively increasing the number of myosin heads available to generate force during systole[5].
Mechanism of cardiac myosin activation via pre-powerstroke stabilization.
Quantitative Pharmacological Profile
The derivatization of 1-CFPMP yields a molecule with a highly favorable pharmacological profile, summarized in the table below[8]:
| Pharmacological Parameter | Value | Biological Significance |
| Target Specificity | β-Cardiac Myosin S1 Domain | Avoids off-target skeletal or smooth muscle toxicity. |
| ATPase EC₅₀ | 0.52 ± 0.10 μM | Potent acceleration of actin-dependent Pi release. |
| Clearance (Rat / Dog) | 22 / 7.2 mL/min/kg | Demonstrates excellent metabolic stability in vivo. |
| Bioavailability (F%) | 100% (Rat), 80% (Dog) | Highly suitable for oral formulation and systemic delivery. |
Experimental Methodologies & Self-Validating Protocols
To harness the biological activity of 1-CFPMP, researchers must execute a two-phase workflow: chemical derivatization followed by kinetic validation. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: Palladium-Catalyzed Synthesis of the Active Urea Derivative
To prevent competitive urea formation at the secondary amine, the N4 position of 1-CFPMP must first be protected (e.g., as a methyl carbamate)[1]. The 3-chloro group is then converted via a Buchwald-Hartwig cross-coupling[3].
Step-by-Step Methodology:
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Preparation: In a dry, inert-atmosphere Schlenk tube, combine the protected 1-CFPMP (1.0 mmol), sodium cyanate (NaOCN, 2.0 mmol), and 5-amino-2-methylpyridine (1.2 mmol).
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Catalyst Loading: Add 1.0 mol % Pd₂(dba)₃ and 2.4 mol % t-BuBrettPhos ligand. Causality: t-BuBrettPhos is sterically demanding and electron-rich, facilitating the difficult oxidative addition into the aryl chloride bond.
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The Phenol Additive (Critical Step): Add 2.0 mmol of phenol. Causality: Phenol reacts with the transient isocyanate intermediate to form a stable phenyl carbamate in situ. This prevents the premature degradation/polymerization of the isocyanate, allowing it to smoothly undergo nucleophilic attack by the aminopyridine[9].
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Reaction: Suspend in 2 mL toluene with 10 mol % triethylamine (NEt₃) and heat to 120 °C for 16 hours.
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Validation: Monitor via GC-MS. The presence of the phenyl carbamate intermediate prior to final product formation validates the catalytic cycle. Purify via flash chromatography (Yield: ~81%)[3].
Protocol 2: In Vitro Actin-Activated Myosin ATPase Kinetic Assay
To confirm the biological activity of the synthesized derivative, a continuous NADH-coupled enzymatic assay is utilized. This system is self-validating because it continuously monitors absorbance, allowing immediate identification of assay artifacts (e.g., precipitation).
Step-by-Step Methodology:
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Assay Buffer Preparation: Prepare a buffer containing 10 mM PIPES (pH 6.8), 2 mM MgCl₂, and 1 mM DTT.
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Coupling System: Add 1 mM Phosphoenolpyruvate (PEP), 40 U/mL Pyruvate Kinase (PK), 40 U/mL Lactate Dehydrogenase (LDH), and 0.2 mM NADH. Causality: As myosin hydrolyzes ATP to ADP, PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The depletion of NADH is measured at 340 nm, providing a direct, real-time stoichiometric readout of ATP hydrolysis without radioactive labels.
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Protein Loading: Add bovine cardiac myosin S1 fragment (0.5 μM) and F-actin (varying concentrations, 1–20 μM).
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Compound Addition: Add the 1-CFPMP derivative (titrated from 0.01 to 10 μM) in DMSO (final DMSO < 1%).
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Initiation & Validation: Initiate the reaction by adding 1 mM ATP. Self-Validation: Run a parallel control lacking actin (basal myosin ATPase) and a control lacking myosin (background ATP hydrolysis). The derivative should only accelerate the actin-stimulated rate, not the basal rate[8].
Workflow from 1-CFPMP scaffold derivatization to in vivo functional validation.
References
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Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source: Journal of the American Chemical Society (JACS) URL:[Link]
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Mechanistic and structural basis for activation of cardiac myosin force production by omecamtiv mecarbil Source: Nature Communications URL:[Link]
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Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure Source: ACS Symposium Series URL:[Link]
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Omecamtiv Mecarbil | C20H24FN5O3 Source: PubChem URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Omecamtiv Mecarbil | C20H24FN5O3 | CID 11689883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite antagonistic effects in heart contraction | bioRxiv [biorxiv.org]
- 5. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
